(5-(Furan-2-yl)pyridin-3-yl)methanol
Overview
Description
(5-(Furan-2-yl)pyridin-3-yl)methanol is an organic compound with the molecular formula C10H9NO2 It consists of a furan ring and a pyridine ring connected by a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanol typically involves the reaction of 5-(furan-2-yl)pyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the pyridine nitrogen attacks the electrophilic carbon of formaldehyde, followed by proton transfer and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan or pyridine derivatives.
Scientific Research Applications
(5-(Furan-2-yl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
N-Methyl (5-(Pyridin-3-yl)furan-2-yl)methanamine: Similar structure with an additional methyl group on the amine
Uniqueness
(5-(Furan-2-yl)pyridin-3-yl)methanol is unique due to its specific combination of furan and pyridine rings connected by a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[5-(furan-2-yl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFJKAUCYZMNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647001 | |
Record name | [5-(Furan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-98-0 | |
Record name | [5-(Furan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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